molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6

N-benzyl-2-nitroaniline

Cat. No.: B1297849
CAS No.: 5729-06-6
M. Wt: 228.25 g/mol
InChI Key: LAOUKNRSKBRAMQ-UHFFFAOYSA-N
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Description

N-benzyl-2-nitroaniline is an organic compound with the molecular formula C13H12N2O2 It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-nitroaniline moiety

Mechanism of Action

Target of Action

N-Benzyl-2-nitroaniline is primarily targeted for use in the field of optoelectronics . It is a non-linear optical (NLO) material, which means it can change its optical properties in response to the intensity of light . The primary targets of this compound are therefore the optical signal-processing devices in information-telecommunication systems .

Mode of Action

The mode of action of this compound involves its interaction with light. As an NLO material, it exhibits a gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index . These properties allow this compound to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its synthesis and growth. It is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The morphology of the this compound crystals can be influenced by the solvents used in its synthesis .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can consider its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of how it is synthesized, distributed in a crystal lattice, and how it interacts with light. The this compound crystals are grown from polar protic and aprotic solvents . The bulk and surface qualities of the grown crystals are observed to be influenced by the solvents employed to grow the this compound crystals .

Result of Action

The result of this compound’s action is the generation of second-order non-linear optical effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems . The efficiency of second harmonic generation of this crystal is confirmed to be 1.66 times comparing to KDP crystal .

Action Environment

The action environment of this compound is influenced by the solvents used in its synthesis. The morphology of the this compound crystals and their growth can be influenced by the solvents used . A particular solvent can create a favorable solute–solvent environment at the progressing crystal–solution interface which improves the overall quality of the this compound single crystals and results in the significant enhancement in the THz efficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of benzylamine to introduce the nitro group, followed by a series of reactions to form the final product. The nitration step typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, or iron and hydrochloric acid.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of N-benzyl-2-aminobenzene.

    Substitution: Formation of various substituted benzyl derivatives.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

N-benzyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its electro-optic properties and potential use in nonlinear optical materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    N-benzyl-3-nitroaniline: Similar structure but with the nitro group in the 3-position, which can lead to different chemical reactivity and applications.

    N-benzyl-4-nitroaniline: Another isomer with the nitro group in the 4-position, affecting its physical and chemical properties.

Uniqueness: N-benzyl-2-nitroaniline is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. Its electro-optic properties and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUKNRSKBRAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334736
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-06-6
Record name N-benzyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 195(A), from phenylmethanamine (3.51 g, 32.78 mmol) and 1-fluoro-2-nitrobenzene (4.40 g, 31.22 mmol). 6.65 g of N-benzyl-2-nitrobenzenamine (Yield: 93%) was obtained as an orange crystalline solid which was used without further purification.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Reaction of 2-chloronitrobenzene (10 g, 63 mmole), benzylamine (40 g, 380 mmole) and ammonium acetate (4.6 g) substantially as described in 1C above produced 14 g (98%) of title compound as orange crystals: mp 65°-67°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

Benzylamine, (3.1 ml, 28 mmol) was added to 2-fluoronitrobenzene (3 ml, 28.5 mmol) in 20 ml dry THF and the reaction stirred overnight. The crude was diluted with ethyl acetate and washed with said. Bicarbonate and then purified by silica gel chromotography eluting with 10-50% Ethyl acetate in hexanes.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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